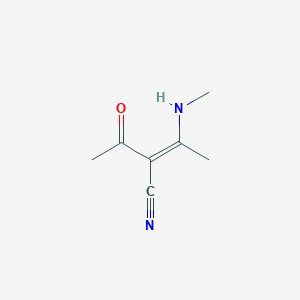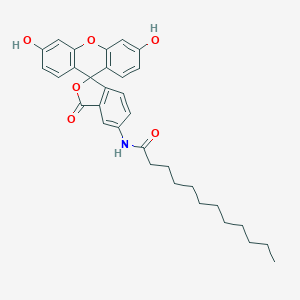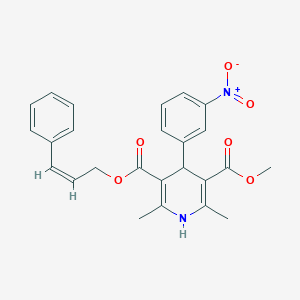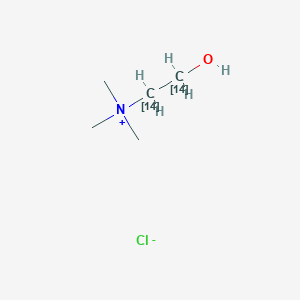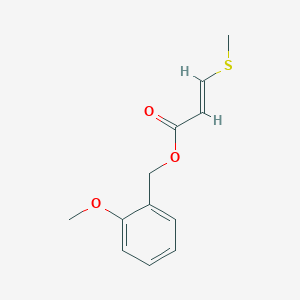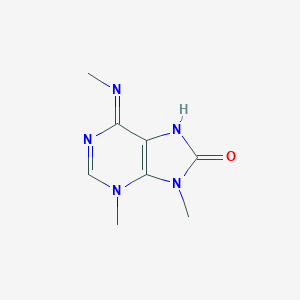
3,9-dimethyl-6-methylimino-7H-purin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-dimethyl-6-methylimino-7H-purin-8-one, also known as theophylline, is a methylxanthine drug that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby improving breathing. In addition to its clinical use, theophylline has also been extensively studied for its biochemical and physiological effects, making it an important tool for scientific research.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactivity
3,9-Dimethyl-6-methylimino-7H-purin-8-one, as part of the purine derivatives family, exhibits interesting chemical properties and reactivity. Research has shown that such compounds can undergo various chemical transformations. For instance, in a study on 6-methylthiopurin-8-ones, it was found that these compounds, including 3,9-dimethyl derivatives, can be converted by chlorine in methanol into corresponding sulphones. This indicates a potential for diverse chemical applications and modifications in research contexts (Bergmann, Rahat, & Tamir, 1974).
Synthetic Applications
The compound's structure also lends itself to synthetic applications. For instance, its derivatives have been utilized in the synthesis of coumarin-purine hybrids, showing significant in vitro antioxidant activity. This underscores the compound's potential in synthesizing bioactive molecules (Mangasuli, Hosamani, & Managutti, 2019).
Structural Analysis
Structural analysis and tautomerism studies of similar purine derivatives have been conducted, providing insights into the molecular behavior and properties of such compounds. Low-temperature NMR spectroscopy has been employed to understand tautomerism in these derivatives (Sečkářová et al., 2004).
Potential Biological Interactions
3,9-Dimethyl-6-methylimino-7H-purin-8-one's derivatives exhibit various biological interactions. For example, the X-ray molecular structure of a novel purine derivative from the sea anemone, which includes 3,9-dimethyl-6-methylimino-8-oxo-3,6,8,9-tetrahydropurine, suggests potential biological activities and interactions (Zelnik et al., 1986).
Propiedades
Número CAS |
106145-23-7 |
|---|---|
Nombre del producto |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-9-6-5-7(12(2)4-10-6)13(3)8(14)11-5/h4H,1-3H3,(H,11,14) |
Clave InChI |
HAYMZCLIRZJDNO-UHFFFAOYSA-N |
SMILES |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
SMILES canónico |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
Sinónimos |
caissarone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
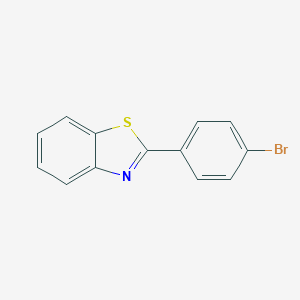
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

